1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione
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Overview
Description
1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione is a complex organic compound featuring a pyrrolidinedione core, a phenyl group, and a phenylsulfonyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its biological activity by interacting with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Phenylsulfonylacetophenone: Known for its use in heterocyclic synthesis and similar reactivity patterns.
1-Phenyl-3-(phenylsulfonyl)-4-(trimethylsilyl)-1-butanone: Shares structural similarities and is used in similar chemical reactions.
Uniqueness: 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione is unique due to its combination of a pyrrolidinedione core with a phenylsulfonyl-piperazine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19-15-18(20(25)23(19)16-7-3-1-4-8-16)21-11-13-22(14-12-21)28(26,27)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABICFKQWDLUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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